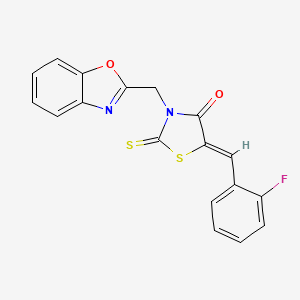

(5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-3-(1,3-Benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzoxazole substituent at the N3 position and a 2-fluorobenzylidene group at the C5 position. Thiazolidinones are heterocyclic compounds with a 4-oxo-1,3-thiazolidine core, often modified to enhance biological activity, solubility, or stability. The Z-configuration of the benzylidene substituent is critical for maintaining stereoelectronic interactions that influence binding to biological targets .

Properties

Molecular Formula |

C18H11FN2O2S2 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H11FN2O2S2/c19-12-6-2-1-5-11(12)9-15-17(22)21(18(24)25-15)10-16-20-13-7-3-4-8-14(13)23-16/h1-9H,10H2/b15-9- |

InChI Key |

VABRIJCMKWMHPP-DHDCSXOGSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=NC4=CC=CC=C4O3)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC3=NC4=CC=CC=C4O3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

Formation of the Benzoxazole Moiety: This can be achieved by the condensation of o-aminophenol with a suitable carboxylic acid or its derivative.

Synthesis of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone.

Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with a fluorobenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce a saturated thiazolidinone derivative.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Studies on similar thiazolidinone derivatives have shown promising results in inhibiting the growth of bacteria, reducing inflammation, and inducing apoptosis in cancer cells.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one would likely involve interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazolidinone moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorobenzylidene group could enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues

Thiazolidinone derivatives vary primarily in substituents at the N3 and C5 positions. Key structural analogs include:

Key Observations :

- Fluorine Position : The 2-fluorobenzylidene group in the target compound may enhance lipophilicity and metabolic stability compared to 3- or 4-fluoro analogs .

Physicochemical Properties

- Solubility: Methanol solvates (e.g., compound III in ) improve aqueous solubility compared to non-solvated analogs .

- Melting Points: Thiazolidinones with aromatic N3 substituents (e.g., benzoxazole) exhibit higher melting points (>250°C) due to rigid crystal packing .

Biological Activity

The compound (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in anticancer and anticonvulsant applications. This article reviews its biological activity based on recent research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 440.48 g/mol. Its structure features a thiazolidinone core substituted with a benzoxazole moiety and a fluorobenzylidene group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

| Cell Line | Concentration (µM) | Viability Reduction (%) | Caspase-3 Activity Increase (%) |

|---|---|---|---|

| A549 | 1 - 100 | 39.26 - 248.15 | 40.00 - 220.00 |

| SCC-15 | 1 - 100 | 42.42 - 1324.24 | Increased across all concentrations |

| SH-SY5Y | 0.24 - 100 | Significant at higher doses | Up to 358.82 |

| CACO-2 | 10 - 100 | 39.13 - 711.64 | Increased at all concentrations |

The compound exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), SCC-15 (oral cancer), SH-SY5Y (neuroblastoma), and CACO-2 (colon cancer). Notably, it induced apoptosis as indicated by increased caspase-3 activity, suggesting a mechanism that involves programmed cell death pathways .

The mechanism of action for this compound appears to involve several pathways:

- Induction of Apoptosis : The compound significantly increases caspase-3 activity, a key marker of apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It decreases ROS production, which is often linked to oxidative stress in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression, leading to reduced proliferation rates in treated cells .

Anticonvulsant Activity

In addition to its anticancer potential, this thiazolidinone derivative has been explored for anticonvulsant activity . Studies indicate that compounds within this class can enhance GABAergic activity and inhibit sodium channels, which are crucial for controlling seizures.

Case Study

A recent study tested various thiazolidinone derivatives in animal models using the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The results showed that certain derivatives exhibited significant anticonvulsant effects, suggesting that these compounds could serve as potential therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazolidinones has revealed that modifications to the benzylidene and benzoxazole groups can significantly affect biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.